molecular formula C17H20N8O B6449940 9-methyl-6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine CAS No. 2549051-79-6

9-methyl-6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

Cat. No.: B6449940
CAS No.: 2549051-79-6
M. Wt: 352.4 g/mol
InChI Key: MELLPDAYYRLJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-methyl-6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a purine derivative characterized by:

  • A 9-methyl group on the purine core, influencing steric and electronic properties.
  • A 6-position substituent comprising an octahydropyrrolo[3,4-c]pyrrole (a saturated bicyclic amine) linked to a 1-methylimidazole-5-carbonyl moiety.

Purine derivatives are widely studied for their biological activities, particularly as kinase inhibitors or nucleotide analogs. The saturated pyrrolopyrrole system may enhance binding to hydrophobic pockets in target proteins, while the imidazole carbonyl group could mediate interactions with catalytic residues .

Properties

IUPAC Name

(3-methylimidazol-4-yl)-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O/c1-22-9-18-3-13(22)17(26)25-6-11-4-24(5-12(11)7-25)16-14-15(19-8-20-16)23(2)10-21-14/h3,8-12H,4-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELLPDAYYRLJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations at the 9-Position

9-Phenyl-9H-purin-6-amines
  • Structure : Features a phenyl group at the 9-position instead of methyl.
  • Synthesis: Prepared via reactions of 5-amino-1-phenyl-1H-imidazole-4-carbonitrile with triethyl orthoformate (HC(OEt)₃) and acetic anhydride (Ac₂O), followed by ammonia treatment .
  • Key Differences :
    • The phenyl group increases aromaticity and may reduce solubility compared to the methyl analog.
    • Electronic effects from the phenyl ring could alter reactivity at the 6-position.
9-Ethyl-6-{5-[(3-Methylphenyl)methanesulfonyl]-Octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-Purine (BI99759)
  • Structure : Substitutes the 9-methyl with ethyl and replaces the imidazole carbonyl with a methanesulfonyl group .
  • Key Differences: Ethyl vs. Sulfonyl vs. Carbonyl: The sulfonyl group is a stronger electron-withdrawing moiety, which may reduce hydrogen-bond acceptor capacity compared to the carbonyl group.

Variations at the 6-Position

Ethyl 1H-Pyrrolo[2,3-c]pyridine-2-carboxylates
  • Structure : Contains an unsaturated pyrrolopyridine ring instead of the saturated pyrrolopyrrole in the target compound .
  • Key Differences :
    • Saturation : The octahydropyrrolopyrrole in the target compound allows greater conformational flexibility, which could improve binding to dynamic protein domains.
    • Electron Density : Unsaturated systems (e.g., pyrrolopyridine) exhibit higher π-electron density, influencing charge-transfer interactions.

Functional Group Modifications

1-Methylimidazole-5-Carbonyl vs. Methanesulfonyl
  • Target Compound: The imidazole carbonyl group provides both hydrogen-bond acceptor (carbonyl) and donor (imidazole N–H) capabilities.

Implications for Drug Design

  • 9-Methyl Group : Offers a balance between solubility and metabolic stability compared to bulkier substituents (e.g., phenyl) .
  • Octahydropyrrolopyrrole : Enhances adaptability to protein binding pockets, critical for kinase inhibitors .
  • Imidazole Carbonyl : Facilitates interactions with catalytic lysine or aspartate residues in enzymes, a feature absent in sulfonyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.